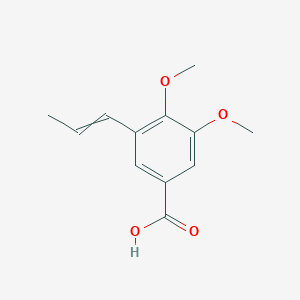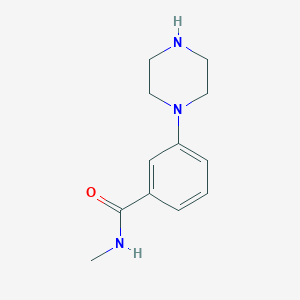
2-Chloro-6-(2-ethoxyethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2-ethoxyethoxy)pyrazine is an organic compound with the molecular formula C8H11ClN2O2 and a molar mass of 202.64 g/mol It is a pyrazine derivative, characterized by the presence of a chlorine atom and an ethoxyethoxy group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine typically involves the reaction of 2,6-dichloropyrazine with ethylene glycol monoethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the ethoxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-ethoxyethoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-6-(2-ethoxyethoxy)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-ethoxyethoxy)pyrazine involves its interaction with specific molecular targets. The chlorine atom and ethoxyethoxy group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxyethoxy group.
2-Chloro-6-ethoxypyrazine: Similar structure but with an ethoxy group instead of an ethoxyethoxy group.
Uniqueness
2-Chloro-6-(2-ethoxyethoxy)pyrazine is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-6-(2-ethoxyethoxy)pyrazine |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-12-3-4-13-8-6-10-5-7(9)11-8/h5-6H,2-4H2,1H3 |
InChI Key |
UNKHJIRJFWRCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)









![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)


